1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one
Overview
Description
The compound “1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one” is a chemical compound with a molecular weight of 219.28 . It is also known as 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone . The compound is a solid in form .
Molecular Structure Analysis
The compound has an empirical formula of C12H17N3O . The InChI code for the compound is 1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid in form . It has a boiling point of 144-148°C . The compound’s IUPAC name is 4-(4-acetyl-1-piperazinyl)aniline .Scientific Research Applications
Antitumor Activity
- Piperazine derivatives, including those similar to the specified compound, have shown potential in antitumor applications. A study by Hakobyan et al. (2020) investigated the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, revealing their effect on tumor DNA methylation in vitro (Hakobyan et al., 2020).
Antimicrobial Activity
- Piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and found them to exhibit significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anti-HIV Activity
- Compounds structurally related to the specified chemical have been studied for their potential anti-HIV properties. Al-Masoudi et al. (2007) synthesized new 2-oxoethyl-arylamide and 2-oxoethyl-arylsulphonamide derivatives from a piperazine precursor and evaluated them for anti-HIV-1 and anti-HIV-2 activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Metabolic Pathways in Antidepressant Development
- The metabolic pathways of similar compounds have been studied in the context of antidepressant development. Hvenegaard et al. (2012) investigated the oxidative metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, identifying the enzymes involved in its metabolism (Hvenegaard et al., 2012).
Synthesis and Characterization of Novel Compounds
- Bhat et al. (2018) discussed the synthesis of enaminones, including 4-methyl-1-[4-(piperazin/morpholin-1-yl) phenyl] pent-2-en-1-one, and their conversion to dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized using a simple and efficient method (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Safety And Hazards
The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-[4-[4-(aminomethyl)phenyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(17)15-6-8-16(9-7-15)13-4-2-12(10-14)3-5-13/h2-5H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDWNGSETOOUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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